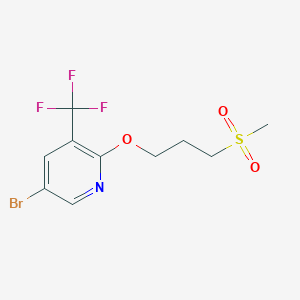
5-Bromo-2-(3-(methylsulfonyl)propoxy)-3-(trifluoromethyl)pyridine
Übersicht
Beschreibung
5-Bromo-2-(3-(methylsulfonyl)propoxy)-3-(trifluoromethyl)pyridine, or 5-Br-2-(3-MS-Propoxy)-3-(TFM)Pyridine, is a pyridine-containing compound that has been widely studied for its various applications in scientific research. It has been used in a variety of fields, including biochemistry, pharmacology, and organic chemistry. This compound has been found to have a wide range of biological activities, including antifungal, anti-inflammatory, and analgesic effects. It has also been used in the study of enzyme inhibition, as well as in the synthesis of new drugs.
Wissenschaftliche Forschungsanwendungen
5-Br-2-(3-MS-Propoxy)-3-(TFM)Pyridine has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, as well as in the synthesis of new drugs. It has also been used to investigate the structure and function of proteins and other biomolecules, as well as to study the mechanism of action of various drugs. In addition, it has been used in the study of cell signaling pathways, as well as in the study of the structure and function of DNA and RNA.
Wirkmechanismus
The mechanism of action of 5-Br-2-(3-MS-Propoxy)-3-(TFM)Pyridine is not completely understood. However, it is believed that the compound binds to a specific target protein or enzyme, which then triggers a cascade of biochemical events. This cascade of events leads to the desired biological effect. For example, in the case of enzyme inhibition, the compound binds to the enzyme and prevents it from catalyzing the reaction it normally would.
Biochemical and Physiological Effects
5-Br-2-(3-MS-Propoxy)-3-(TFM)Pyridine has been found to have a wide range of biochemical and physiological effects. It has been found to have antifungal, anti-inflammatory, and analgesic effects. It has also been found to have anti-cancer, anti-viral, and anti-bacterial effects. In addition, it has been found to have neuroprotective and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-Br-2-(3-MS-Propoxy)-3-(TFM)Pyridine has several advantages for use in lab experiments. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. In addition, it is non-toxic and has a low cost. However, there are some limitations to its use in lab experiments. It has a low solubility in organic solvents, and its activity can be affected by pH and temperature.
Zukünftige Richtungen
The potential applications of 5-Br-2-(3-MS-Propoxy)-3-(TFM)Pyridine are vast, and there are many potential future directions for research. One possible direction is the development of new drugs based on the compound. Another possible direction is the study of its effects on various diseases and conditions, such as cancer, Alzheimer’s, and Parkinson’s. In addition, further research could be done on its mechanism of action, as well as on its biochemical and physiological effects. Finally, further research could be done on its potential applications in drug delivery systems, as well as its potential use as an analytical tool.
Eigenschaften
IUPAC Name |
5-bromo-2-(3-methylsulfonylpropoxy)-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3NO3S/c1-19(16,17)4-2-3-18-9-8(10(12,13)14)5-7(11)6-15-9/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYINUCTGTVMAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCOC1=C(C=C(C=N1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(3-(methylsulfonyl)propoxy)-3-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



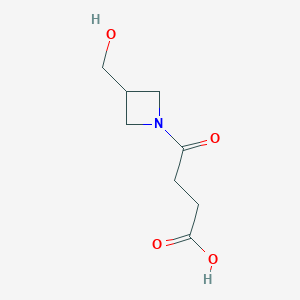
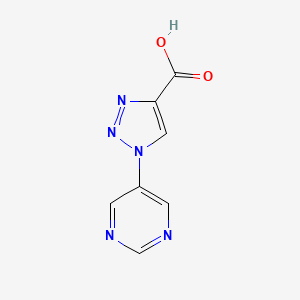


![1,1,1-Trifluoro-3-[(2-methyloxolan-3-yl)sulfanyl]propan-2-ol](/img/structure/B1474892.png)
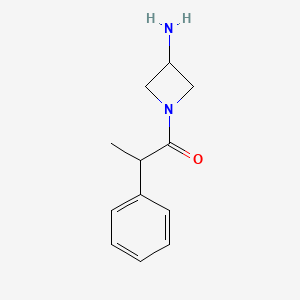
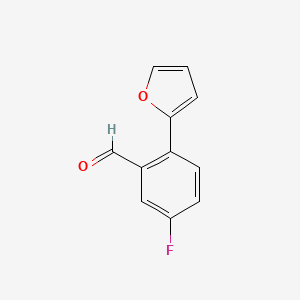



![7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1474899.png)
![8-Fluorodibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474900.png)
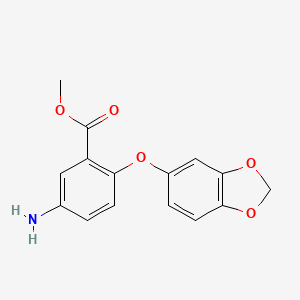
![4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1474903.png)